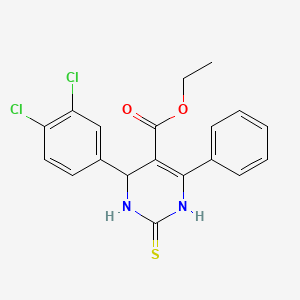![molecular formula C25H25Cl2N3OS B4075940 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4075940.png)
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide
描述
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B cell receptor signaling and is involved in the development and progression of various types of cancer.
作用机制
TAK-659 exerts its anti-cancer effects by inhibiting the activity of BTK, which is a key mediator of B cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the NF-kB pathway, which is known to promote cancer cell survival and proliferation. By inhibiting BTK, TAK-659 can effectively block these signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, TAK-659 has also been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. TAK-659 has also been shown to have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the development of targeted cancer therapies. However, TAK-659 also has some limitations, including its relatively short half-life and the potential for off-target effects. These limitations may need to be addressed in future studies to optimize the therapeutic potential of TAK-659.
未来方向
There are several future directions for the development and application of TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another potential direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Finally, further studies are needed to explore the potential applications of TAK-659 in the treatment of other diseases, such as autoimmune and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various types of cancer. Its mechanism of action involves the inhibition of BTK, a key mediator of B cell receptor signaling. TAK-659 has also been shown to have other biochemical and physiological effects, including immunomodulatory effects and inhibition of inflammatory cytokine production. While TAK-659 has some limitations, its high potency and selectivity for BTK make it an attractive candidate for the development of targeted cancer therapies. Further studies are needed to optimize the therapeutic potential of TAK-659 and explore its potential applications in other diseases.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 is a potent inhibitor of BTK and can effectively inhibit B cell receptor signaling, leading to the induction of apoptosis in cancer cells.
属性
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3OS/c26-20-5-11-23(12-6-20)32-18-25(31)28-21-7-9-22(10-8-21)30-15-13-29(14-16-30)17-19-3-1-2-4-24(19)27/h1-12H,13-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKYSZUABVCBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide](/img/structure/B4075862.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4075864.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075878.png)
![2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075888.png)
![1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075895.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075902.png)
![3-hydroxy-1-methyl-5-nitro-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075912.png)
![2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075923.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-phenylacetamide](/img/structure/B4075938.png)

![1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate](/img/structure/B4075965.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4075967.png)